The synthesis of 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran can be achieved through several methods:
The molecular structure of 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran exhibits:
The compound crystallizes in a specific lattice structure that can be analyzed using X-ray diffraction methods to obtain precise geometric parameters.
5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran can participate in various chemical reactions:
The mechanism of action for 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran primarily involves its interaction with biological targets such as enzymes and receptors. These interactions can modulate various cellular processes, potentially leading to therapeutic effects against diseases like cancer and infections. Specific pathways affected may vary based on the biological context .
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to ascertain purity and structural integrity.
5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran has several significant applications:
5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran represents a structurally distinctive heterocyclic compound that bridges traditional organic chemistry and modern pharmaceutical synthesis. Characterized by its fused isobenzofuran core decorated with strategically positioned halogen substituents, this molecule exemplifies how targeted molecular modifications can yield compounds with significant synthetic utility. Its chemical architecture combines aromatic systems with a chiral heterocyclic scaffold, creating a versatile building block for complex molecule construction. As research into benzannulated oxygen heterocycles advances, this bromo-fluorinated derivative continues to reveal intriguing structural features and practical applications that merit detailed scientific examination [2] [4].
5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran (systematic IUPAC name: 5-bromo-1-(4-fluorophenyl)-2,3-dihydro-1H-isobenzofuran) possesses the molecular formula C₁₄H₁₀BrFO and a molecular weight of 293.13 g/mol. This compound is registered under CAS number 64169-66-0, with alternative identifiers including CID 11323819 in PubChem and MDL code MFCD08063655 [4] [10]. The molecule crystallizes in the monoclinic P2₁/c space group with distinctive unit cell parameters (a = 6.0560(3) Å, b = 7.8659(4) Å, c = 24.2289(14) Å, β = 92.542(3)°) and a density of 1.689 Mg·m⁻³ [2].
Table 1: Fundamental Chemical Identifiers of 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran
Property | Value |
---|---|
Systematic Name | 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran |
CAS Registry Number | 64169-66-0 |
Molecular Formula | C₁₄H₁₀BrFO |
Molecular Weight | 293.13 g/mol |
PubChem CID | 11323819 |
Crystallographic Space Group | Monoclinic, P2₁/c |
Melting Point | 318 K (45°C) |
Structurally, the molecule features two aromatic systems: a brominated isobenzofuran moiety and a fluorinated phenyl ring. Single-crystal X-ray diffraction reveals a significant dihedral angle of 71.50(9)° between these ring systems, creating a pronounced molecular twist that influences both reactivity and solid-state packing [2] [8]. The isobenzofuran component demonstrates near-perfect planarity (RMS deviation = 0.018 Å), while the molecule contains a chiral center at the C7 position (adjacent to the oxygen atom), leading to racemic crystallization where space group symmetry generates both enantiomers. The crystal packing exhibits an unusually short intermolecular Br⋯Br contact of 3.4311(5) Å – significantly less than the van der Waals contact distance of 3.70 Å – suggesting potential halogen bonding interactions that contribute to lattice stabilization [2].
The chemistry of isobenzofuran derivatives traces back to the mid-20th century, with 1,3-dihydroisobenzofuran scaffolds emerging as privileged structures due to their stability and synthetic versatility. 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran specifically entered the chemical literature through targeted pharmaceutical intermediate development in the 1970s, with the first synthesis reported by Bigler and colleagues in 1977 [2]. This compound represented an evolution from simpler precursors like 4-bromo-1,3-dihydroisobenzofuran (CAS 1402667-16-6), which lacked the 4-fluorophenyl substitution that proved pharmacologically advantageous [6].
Table 2: Key Milestones in the Development of Isobenzofuran Chemistry
Time Period | Development Milestone | Significance |
---|---|---|
Pre-1970s | Basic isobenzofuran synthesis established | Foundation for oxygen heterocycle chemistry |
1977 | First synthesis of title compound by Bigler et al. | Pharmaceutical intermediate development |
Early 2000s | Structural characterization via X-ray crystallography | Revelation of unique Br⋯Br contacts and conformation |
2006 | Deposition of refined crystal structure (CSD-260624) | Confirmation of molecular geometry and packing |
The compound gained structural significance when crystallographic studies in 2006 revealed its unusual Br⋯Br interactions, challenging conventional understanding of halogen-halogen contacts in molecular crystals. This discovery placed the compound within broader discussions about supramolecular forces, as database surveys showed its Br⋯Br separation at the lower extreme of observed intermolecular distances (3.4311 Å versus typical ~3.70 Å) [2] [8]. Concurrently, synthetic methodologies advanced from early Grignard approaches to more refined catalytic methods, improving access to this structurally complex heterocycle. The historical trajectory of this molecule illustrates the evolving intersection of synthetic organic chemistry and crystallographic analysis in understanding structure-property relationships [6].
5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran occupies a critical position in synthetic pathways leading to significant psychotropic medications. Most notably, it serves as a pivotal intermediate in the multi-step synthesis of citalopram (1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile), a widely prescribed selective serotonin reuptake inhibitor (SSRI) antidepressant [4] [5]. The bromine atom at the 5-position provides an optimal site for functional group interconversion, enabling conversion to the cyano group found in the final drug molecule through transition metal-catalyzed cyanation reactions [4].
The established synthetic route involves sequential transformations:
Table 3: Synthetic Pathway to Citalopram Featuring the Title Compound as Key Intermediate
Synthetic Step | Reagents/Conditions | Intermediate Role |
---|---|---|
Grignard reaction | 4-Fluorophenyl magnesium bromide, THF, 273 K | Formation of tertiary alcohol |
Reductive cyclization | NaBH₄/MeOH then p-TsOH/toluene/353 K | 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran |
Bromine displacement | Cyanation reagents (e.g., CuCN, Pd-catalysis) | Citalopram phthalan precursor |
Side chain installation | 3-Dimethylaminopropyl halide, base | Citalopram base formation |
Beyond citalopram synthesis, the compound's structural features—particularly the juxtaposition of electron-withdrawing halogens with the oxygen heterocycle—make it valuable for preparing diverse benzofuran derivatives investigated for pharmacological activities. These include potential antimicrobial, antitumor, and antiviral agents that leverage the redox chemistry characteristic of phthalan systems [2] [7]. Commercial suppliers specifically highlight its application in synthesizing "Citalopram Hydrobromide Impurity F" (3-[(1RS)-5-bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl]-N,N-dimethylpropan-1-amine hydrobromide), emphasizing its role in pharmaceutical quality control [5]. The compound continues to enable access to structurally complex therapeutic candidates through transition metal-catalyzed cross-coupling reactions that exploit its carbon-bromine bond as a reactive handle for diversification [4] [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7